
4-(2-Methylphenyl)-1lambda~4~,4-thiazinane-1,3,5-trione
Descripción general
Descripción
The description of a compound typically includes its IUPAC name, molecular formula, and structure. It may also include details about its appearance (solid, liquid, color, etc.) and any distinctive odor .
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and refractive index. The compound’s chemical stability and reactivity are also studied .Aplicaciones Científicas De Investigación
Antibacterial Activity
The compound exhibits in vitro antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum . Researchers have explored its potential as a novel antimicrobial agent, which could contribute to combating bacterial infections.
Antifungal Properties
While further investigation is needed, preliminary studies suggest that derivatives of this compound may possess antifungal properties. Understanding its mechanism of action and optimizing its structure could lead to effective antifungal drugs.
Organic Synthesis
The synthesis of thiazole derivatives, including this compound, plays a crucial role in organic chemistry. Thiazoles are versatile scaffolds used in drug development. Notably, compounds derived from thiazoles, such as Sulfathiazole , Abafungin , and Ritonavir , have found applications as antimicrobials, antifungals, and antiretrovirals .
Cancer Research
Thiazole-based compounds have gained attention in cancer research. For instance, Darbufelone , a lung cancer cell growth inhibitor, contains a thiazole moiety . Investigating the potential of our compound in cancer therapy could yield promising results.
Hypertension Treatment
Thiazoles have been explored for their efficacy in treating hypertension. Researchers have identified thiazole derivatives with antihypertensive properties . Our compound’s structure warrants further investigation in this context.
Allergy Management
Thiazoles have been associated with allergy treatment. While specific studies on our compound are lacking, its structural features may contribute to novel allergy medications .
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
4-(2-methylphenyl)-1-oxo-1,4-thiazinane-3,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3S/c1-8-4-2-3-5-9(8)12-10(13)6-16(15)7-11(12)14/h2-5H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABNZJVSMVVJNBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)CS(=O)CC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methylphenyl)-1lambda~4~,4-thiazinane-1,3,5-trione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



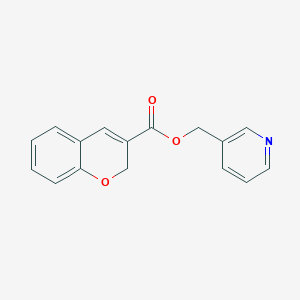

![5-[3-(Trifluoromethyl)phenyl]sulfinylthiadiazole](/img/structure/B3127596.png)
![N-[(E)-2-bromo-2-nitroethenyl]-2,4-dichloroaniline](/img/structure/B3127598.png)
![N'-butyl-N-[3-(trifluoromethyl)phenyl]-3-pyridinecarboximidamide](/img/structure/B3127608.png)
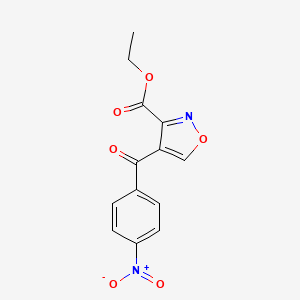
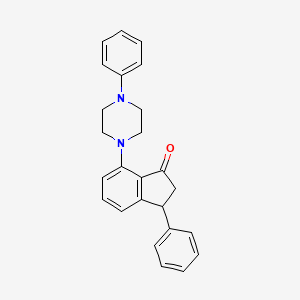
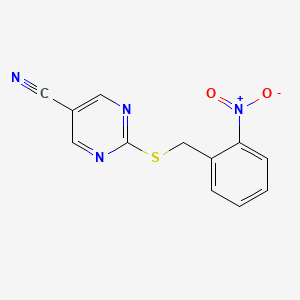
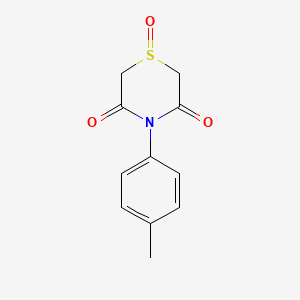
![4-[3-(Trifluoromethyl)phenyl]-3,5-thiomorpholinedione](/img/structure/B3127650.png)
![4-methyl-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide](/img/structure/B3127665.png)
![1-[4-(4-Fluorophenyl)piperazino]-3-(phenylsulfanyl)-2-propanol](/img/structure/B3127671.png)
![1-[(4-Methylphenyl)sulfanyl]-3-{4-[3-(trifluoromethyl)phenyl]piperazino}-2-propanol](/img/structure/B3127678.png)
![1-[4-(2-Fluorophenyl)piperazino]-3-[(3-methylphenyl)sulfanyl]-2-propanol](/img/structure/B3127684.png)